molecular formula C20H17N3O5S2 B2809185 N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681170-57-0

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2809185
CAS No.: 681170-57-0
M. Wt: 443.49
InChI Key: HYNGAVGKYBJMCH-UHFFFAOYSA-N
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Description

The compound “N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a chemical compound with a molecular formula of C19H12N4O5S2 . It has an average mass of 440.452 Da and a monoisotopic mass of 440.024902 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a nitrophenylsulfonyl group attached to a thiazolyl group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Anticancer Applications

  • A study synthesized and evaluated various 1,4‐Naphthoquinone derivatives, including compounds structurally similar to N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide, for their cytotoxic activity against human cancer cell lines. These compounds showed significant cytotoxic activity and induced apoptosis in cancer cells, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).

Anti-Inflammatory and Immunomodulatory Applications

  • Novel tetrahydronaphthalene derivatives, structurally related to the compound , were synthesized and tested for their effects on proliferation and nitric oxide production in macrophage cells. These compounds showed dose-dependent decreases in nitrite levels, indicating potential anti-inflammatory and immunomodulatory properties (Gurkan et al., 2011).

Antimicrobial Applications

  • In another research, N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and related compounds were synthesized. Some of these compounds displayed significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Sowmya et al., 2018).

Inhibition of Carbonic Anhydrase

  • Novel metal complexes of heterocyclic sulfonamide, structurally similar to the compound , have been developed as carbonic anhydrase inhibitors. These compounds showed strong inhibitory properties and could have applications in treating conditions where inhibition of carbonic anhydrase is beneficial (Büyükkıdan et al., 2013).

Anticoagulant Screening

  • Research on N-[(Aminoalkyl)phenyl]-1-naphthamides and related compounds, including derivatives similar to this compound, showed that these compounds have potential anticoagulant effects in human plasma. This suggests their possible use in treating blood clotting disorders (Nguyen & Ma, 2017).

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S2/c24-19(15-6-5-13-3-1-2-4-14(13)11-15)22-20-21-12-18(29-20)30(27,28)17-9-7-16(8-10-17)23(25)26/h5-12H,1-4H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNGAVGKYBJMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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